molecular formula C24H20O11 B13742136 Pedalitin tetraacetate CAS No. 25782-30-3

Pedalitin tetraacetate

Cat. No.: B13742136
CAS No.: 25782-30-3
M. Wt: 484.4 g/mol
InChI Key: SEYUHKMAZTWYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pedalitin tetraacetate (CAS 25782-30-3) is a chemically modified acetylated derivative of the natural flavonoid Pedalitin. It is supplied as a high-purity compound intended for research use in biochemical studies. The parent compound, Pedalitin, has been identified as a potent inhibitor of enzymes such as tyrosinase (IC50 = 0.28 mM) and α-glucosidase (IC50 = 0.29 mM) . These properties make it a compound of interest for investigating metabolic regulation and enzyme mechanisms . Pedalitin has also been isolated from plant species like Salvia circinata , where it demonstrated significant antinociceptive effects in biological studies . A mutagenicity study using Salmonella typhimurium reported that Pedalitin and its tetraacetate derivative showed weak mutagenic activity . Researchers can utilize this acetylated form in various experimental models to explore its bioavailability, metabolic pathways, and broader biological activities. The molecular formula of this compound is C24H20O11, and it has a molecular weight of 484.42 g/mol . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25782-30-3

Molecular Formula

C24H20O11

Molecular Weight

484.4 g/mol

IUPAC Name

[2-acetyloxy-4-(5,6-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate

InChI

InChI=1S/C24H20O11/c1-11(25)31-17-7-6-15(8-19(17)32-12(2)26)18-9-16(29)22-20(35-18)10-21(30-5)23(33-13(3)27)24(22)34-14(4)28/h6-10H,1-5H3

InChI Key

SEYUHKMAZTWYIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for Pedalitin Tetraacetate

Strategies for the Total Synthesis of Pedalitin (B157511) Precursors

The initial step in constructing the A-ring of the flavonoid precursor involves a Friedel-Crafts acylation reaction. mdpi.combohrium.comnih.gov This electrophilic aromatic substitution reaction is a foundational method for attaching an acyl group to an aromatic ring. wikipedia.orgnih.govrsc.org In the synthesis of the Pedalitin precursor, 6-hydroxy-2,3,4-trimethoxyacetophenone is prepared via the Friedel-Crafts acylation of 1,4-dihydroxy-2,6-dimethoxybenzene. mdpi.combohrium.comnih.gov

The reaction is typically catalyzed by a Lewis acid, which activates the acylating agent. sigmaaldrich.comorganic-chemistry.org For this specific synthesis, boron trifluoride diethyl etherate (BF₃·OEt₂) in acetic acid is used as the catalytic system to facilitate the acylation, effectively creating the key acetophenone (B1666503) intermediate required for the subsequent condensation step. mdpi.combohrium.comnih.gov This method has the advantage of preventing the polysubstitution that can sometimes occur in Friedel-Crafts alkylation, as the resulting ketone product is less reactive than the starting material. nih.govrsc.org

StepReaction TypeReactantReagentsProduct
1 Friedel-Crafts Acylation1,4-dihydroxy-2,6-dimethoxybenzeneBoron trifluoride diethyl etherate, Acetic acid6-hydroxy-2,3,4-trimethoxyacetophenone

The next crucial step is the formation of a chalcone (B49325), which serves as the direct precursor to the flavone (B191248) core. This is achieved through an Aldol condensation, specifically a Claisen-Schmidt condensation, which involves the reaction of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens. uomustansiriyah.edu.iq In the synthesis of the Pedalitin precursor, the previously synthesized 6-hydroxy-2,3,4-trimethoxyacetophenone is condensed with vanillin. mdpi.combohrium.comnih.gov

This reaction is conducted under basic conditions, which facilitates the deprotonation of the acetophenone to form an enolate, which then attacks the carbonyl carbon of vanillin. uomustansiriyah.edu.iqscribd.com The resulting β-hydroxy carbonyl compound readily dehydrates to form the conjugated α,β-unsaturated ketone system characteristic of 2'-hydroxychalcones. mdpi.comuomustansiriyah.edu.iq This reaction effectively links the A-ring and B-ring precursors of the final flavonoid structure. mdpi.com

StepReaction TypeReactant AReactant BConditionsProduct
2 Aldol Condensation6-hydroxy-2,3,4-trimethoxyacetophenoneVanillinBasic conditions2'-hydroxychalcone (B22705) intermediate

Once the 2'-hydroxychalcone intermediate is formed, the C-ring of the flavone is constructed through an oxidative cyclization reaction. mdpi.comnih.gov This process transforms the linear chalcone structure into the characteristic heterocyclic pyrone ring of the flavone core. nih.govnih.gov

A common and effective method for this transformation is the use of iodine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov In this reaction, the 2'-hydroxyl group of the chalcone attacks the double bond of the α,β-unsaturated system, and the subsequent oxidation, facilitated by the iodine/DMSO system, leads to the formation of the flavone. mdpi.comnih.gov This cyclization results in the formation of 4'-demethylated sinensetin, the fully methylated flavone precursor to Pedalitin. mdpi.com Alternative methods for the oxidative cyclization of chalcones can involve transition-metal catalysts or other oxidizing agents under mild conditions. nih.govorganic-chemistry.orgrsc.org

The final and most critical stage in the synthesis of Pedalitin from its methylated precursor is the selective removal of methyl ether groups to reveal the free hydroxyl groups. mdpi.com The precursor, 4'-demethylated sinensetin, has methoxy (B1213986) groups at the 5-, 6-, and 3'-positions that must be cleaved to yield the tetrahydroxy structure of Pedalitin. mdpi.comnih.gov

The selective removal of methoxy groups in polymethoxyflavones is a challenging but essential transformation. nih.govresearchgate.net Strong Brønsted acids or Lewis acids are typically required to cleave the stable aryl methyl ether bond. researchgate.netchem-station.com For the synthesis of Pedalitin, a solution of 30% hydrogen bromide (HBr) in acetic acid is employed. mdpi.combohrium.comnih.gov This reagent is effective for cleaving multiple methoxy groups. The mechanism involves protonation of the ether oxygen by the strong acid, followed by nucleophilic attack on the methyl group by the bromide ion. chem-station.com Other reagents commonly used for flavonoid demethylation include boron tribromide (BBr₃) and aluminum chloride (AlCl₃), which are potent Lewis acids. chem-station.comjst.go.jpacs.org

Demethylation ReagentTypeTypical Conditions
Hydrogen Bromide (HBr) Brønsted Acid30-47% solution in acetic acid or water, heated mdpi.comchem-station.com
Boron Tribromide (BBr₃) Lewis AcidDichloromethane (B109758) solvent, low temperature (-78 °C to rt) researchgate.netchem-station.com
Aluminum Chloride (AlCl₃) Lewis AcidDichloromethane or acetonitrile (B52724) solvent, heated chem-station.comacs.org

A key observation in the demethylation of the Pedalitin precursor is that the process is highly time-dependent. mdpi.com The serial demethylation of the three methoxy groups at the 5-, 6-, and 3'-positions occurs consecutively rather than simultaneously. mdpi.com This suggests that the reactivity of the methoxy groups towards cleavage is different, likely influenced by their electronic and steric environment within the flavone structure. By carefully controlling the reaction time, it is theoretically possible to isolate partially demethylated intermediates. The synthesis proceeds until all three targeted methoxy groups are removed to yield the final Pedalitin molecule. mdpi.comnih.gov The structure of the resulting Pedalitin is then typically confirmed through spectroscopic methods and by forming its tetraacetate derivative for X-ray crystallography. mdpi.comnih.gov

Sequential O-Demethylation Procedures for Flavonoid Hydroxylation

Chemical Derivatization to Pedalitin Tetraacetate

Chemical derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. In the context of Pedalitin, a polyhydroxylated flavonoid, derivatization to this compound is a crucial step for analytical purposes, particularly for unambiguous structural confirmation. This process involves the acetylation of the four hydroxyl groups present on the Pedalitin molecule.

Acetylation Protocols for Polyhydroxylated Flavonoids

Acetylation is a common chemical reaction that introduces an acetyl functional group into a compound. For polyhydroxylated flavonoids like Pedalitin, this typically involves converting the hydroxyl groups (-OH) into acetate (B1210297) esters (-OCOCH₃). This modification alters the compound's physical and chemical properties, such as its polarity, solubility, and crystallinity, which is often advantageous for structural analysis. nih.govmdpi.com The acylation of flavonoids can be achieved through chemical or enzymatic methods. osti.gov

The synthesis of this compound from Pedalitin is effectively achieved using well-established, standard acetylation conditions. A common and high-yielding protocol involves reacting Pedalitin with acetic anhydride (B1165640), which serves as the acetylating agent, in the presence of pyridine (B92270), which acts as a base and catalyst. mdpi.com The reaction is typically carried out at room temperature over a period of several hours to ensure complete acetylation of all hydroxyl groups. mdpi.com

One specific study reported the successful synthesis of this compound in a near-quantitative yield of 94.7% by stirring Pedalitin with acetic anhydride and pyridine at room temperature for 12 hours. mdpi.com Similar conditions are widely applied for the acetylation of other flavonoids, sometimes with minor variations such as performing the reaction under reflux to increase the reaction rate. nih.govmdpi.com An alternative method for acetylating polyphenols, especially those with hydroxyl groups stabilized by intramolecular hydrogen bonds, employs a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dimethylformamide (DMF) as the solvent. nih.gov

Table 1: Standard Reaction Conditions for Pedalitin Acetylation. mdpi.com
ParameterCondition
ReagentsAcetic anhydride (Ac₂O), Pyridine
TemperatureRoom Temperature
Reaction Time12 hours
Yield94.7%

Achieving a high yield and purity of the final product is a primary goal in chemical synthesis. While the standard conditions for Pedalitin acetylation are highly effective, reaction parameters can be optimized to enhance outcomes. mdpi.com Key parameters that can be adjusted include the molar ratio of the substrates, the reaction solvent, temperature, and the choice of catalyst. nih.govmdpi.com

For instance, the molar ratio of the acetylating agent (e.g., acetic anhydride or vinyl acetate) to the flavonoid can significantly impact the reaction's conversion yield. mdpi.com The choice of solvent is also critical, as it must effectively dissolve both the flavonoid and the reagents to facilitate the reaction. researchgate.net In some cases, particularly with enzymatic acetylations, systematic optimization of parameters such as catalyst concentration and substrate molar ratios has been shown to increase product conversion. mdpi.com For chemical synthesis, adjusting conditions, such as the use of a more potent catalytic system like DMAP/DMF, can be crucial for minimizing byproducts and achieving optimal formation of the desired peracetylated product. nih.gov

Purpose of Acetylation in Structural Confirmation

The primary motivation for converting Pedalitin to this compound is to facilitate its definitive structural confirmation. mdpi.com Acetylation modifies the molecule in ways that are highly beneficial for modern analytical techniques, namely X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.commdpi.com

The conversion of Pedalitin, which has multiple polar hydroxyl groups, into the less polar tetraacetate derivative often results in a compound with improved crystallinity. mdpi.com This was a key step in the unambiguous determination of Pedalitin's structure. Researchers were able to grow a single crystal of this compound from an ethanol (B145695) solution, which was then suitable for X-ray analysis. mdpi.com The resulting crystallographic data provided a clear and unambiguous confirmation of the parent flavonoid's molecular structure. mdpi.comnih.gov

Furthermore, acetylation aids in NMR analysis. The resulting acetate esters are often more soluble in common NMR solvents like deuterated chloroform (B151607) (CDCl₃). mdpi.com The success of the acetylation can be confirmed by the disappearance of hydroxyl proton signals and the appearance of new, distinct signals from the acetyl group protons in the ¹H-NMR spectrum. nih.gov The specific chemical shifts in both ¹H and ¹³C NMR spectra for this compound serve as a definitive fingerprint for the acetylated structure, thereby confirming the number and location of hydroxyl groups on the original Pedalitin molecule. mdpi.com

Table 2: NMR Spectroscopic Data for this compound in CDCl₃. mdpi.com
NucleusChemical Shift (δ ppm)
¹H NMR (500 MHz)3.95 (s, 3H), 2.44 (s, 3H), 2.35 (s, 6H), 2.34 (s, 3H), 2.33 (s, 3H)
¹³C NMR (125 MHz)176.0, 168.7, 168.0, 167.9, 167.8, 160.3, 156.3, 155.6, 144.6, 142.6, 141.8, 130.7, 129.9, 124.4, 124.2, 121.4, 111.2, 108.6, 98.2, 56.6, 20.8, 20.7, 20.6, 20.2

Advanced Structural Elucidation and Conformational Analysis of Pedalitin Tetraacetate

Application of X-ray Crystallography for Unambiguous Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For Pedalitin (B157511) tetraacetate, this technique was crucial for confirming its structure after synthesis, providing unequivocal evidence that surpassed interpretations based solely on spectroscopic data. mdpi.com The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic positions. mdpi.comlibretexts.orgpdx.edu

Single Crystal Growth Techniques from Organic Solvents

A prerequisite for X-ray crystallographic analysis is the cultivation of a high-quality single crystal. york.ac.uk For Pedalitin tetraacetate, a suitable single crystal was successfully grown using the slow evaporation method. mdpi.com This common and effective technique involves dissolving the purified compound in an appropriate organic solvent and allowing the solvent to evaporate gradually over several days or weeks. york.ac.ukrochester.edu

In the specific case of this compound, approximately 5 mg of the compound was dissolved in 2 mL of ethanol (B145695) (EtOH). mdpi.com The solution was left undisturbed, allowing for the slow removal of the solvent, which leads to a gradual increase in solute concentration. york.ac.uk Once the saturation point is reached, the molecules begin to organize themselves into a highly ordered, repeating lattice structure, forming a single crystal suitable for diffraction experiments. researchgate.net The purity of the initial material is a critical factor, and compounds are often purified by recrystallization before attempting to grow single crystals. york.ac.ukmdpi.com

Interpretation of X-ray Diffraction Data and Electron Density Maps

Once a suitable crystal is obtained and exposed to an X-ray beam, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. libretexts.org This creates a unique diffraction pattern of spots of varying intensities. microanalysis.com.au The angles and intensities of these diffracted beams are measured meticulously.

This raw diffraction data is then subjected to a mathematical process known as a Fourier transform. This calculation converts the diffraction pattern into a three-dimensional electron density map. libretexts.org The map visualizes the distribution of electrons within the unit cell of the crystal. Regions of high electron density correspond to the positions of atoms, allowing researchers to build an accurate molecular model. The resulting model is then refined to best fit the experimental diffraction data, ultimately yielding the final crystal structure. libretexts.orgmicroanalysis.com.au This process provided the unambiguous structural confirmation of this compound. mdpi.com

Determination of Molecular Geometry and Bond Parameters

The refined crystal structure from X-ray analysis provides a wealth of precise information about the molecule's geometry. This includes the exact spatial coordinates of each atom, from which critical bond parameters can be calculated with high precision. These parameters consist of:

Bond lengths: The distances between the nuclei of two bonded atoms.

Bond angles: The angles formed between three connected atoms.

This level of detail is essential for a complete understanding of the molecule's stereochemistry and bonding characteristics. For this compound, the X-ray structure unambiguously confirmed the connectivity of the flavone (B191248) scaffold and the placement of the four acetate (B1210297) groups, which was essential for distinguishing it from other potential isomers that might be difficult to resolve by spectroscopic methods alone. mdpi.com

Analysis of Torsional and Dihedral Angles within the Flavone Scaffold

Beyond simple bond lengths and angles, X-ray crystallography allows for a detailed analysis of the molecule's three-dimensional conformation through the measurement of torsional and dihedral angles. nih.gov A key dihedral angle in the flavone scaffold is the one that describes the rotation around the bond connecting the B-ring to the C-ring (the C2-C1' bond). mdpi.com

Table 1: Key Dihedral Angle in this compound mdpi.com
Atoms Defining the AngleMeasured Angle (°)Conformational Note
3(C)-2(C)-1′(C)-2′(C)166.9(18)Indicates a near-to-flat geometry between the B-ring and the C-ring of the flavone scaffold.

Investigation of Conformational Disorder in Acetate Functional Groups

Crystallographic analysis can also reveal instances of conformational disorder, where a part of a molecule does not occupy a single, fixed position within the crystal lattice but rather exists in multiple, closely related orientations. mdpi.com

A notable finding from the X-ray analysis of this compound was the presence of such disorder in two of its acetate groups. Specifically, the carbonyl oxygens of the acetate groups attached at the 3′ and 4′ positions of the B-ring were found to be disordered. mdpi.com This indicates that these functional groups possess a degree of rotational flexibility, even within the constraints of the solid-state crystal structure.

Spectroscopic Characterization Methods in Acetylated Flavonoid Research

While X-ray crystallography provides the ultimate structural proof, various spectroscopic methods are indispensable for the initial characterization and routine analysis of acetylated flavonoids like this compound. researchgate.netmdpi.com These techniques offer complementary information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. mdpi.com

¹H NMR provides information about the chemical environment of hydrogen atoms. For this compound, the appearance of new signals around 2.3 ppm is a characteristic indicator of the protons on the newly formed acetyl groups. mdpi.commdpi.com

¹³C NMR provides information on the carbon skeleton of the molecule. Specific chemical shifts in the ¹³C NMR spectrum of this compound confirm the presence of carbonyl carbons from the acetate groups (typically around 168 ppm) and the flavone backbone. mdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule. nih.gov In the study of acetylated flavonoids, FT-IR analysis provides clear evidence of the acetylation reaction. Key spectral changes include:

The disappearance of the broad absorption band from hydroxyl (-OH) groups, which is typically seen between 3000–3500 cm⁻¹. mdpi.com

The appearance of a strong, characteristic carbonyl (C=O) absorption band from the ester functional groups of the acetate moieties, generally found around 1700-1760 cm⁻¹. mdpi.comptfarm.pl

The observation of C-O stretching vibrations from the acetyl groups in the 1100–1300 cm⁻¹ region. mdpi.comnih.gov

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. scispace.comnih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and confirming the identity of synthesized products. researchgate.net For acetylated flavonoids, mass spectrometry confirms the increase in molecular weight corresponding to the number of acetate groups added to the parent flavonoid. scispace.com

Table 2: Spectroscopic Data for this compound mdpi.com
TechniqueKey Observations
¹H NMR (500 MHz, CDCl₃)δ 3.95 (s, 3H), 2.44 (s, 3H), 2.35 (s, 6H), 2.34 (s, 3H), 2.33 (s, 3H)
¹³C NMR (125 MHz, CDCl₃)δ 176.0, 168.7, 168.0, 167.9, 167.8 (carbonyls), 160.3-98.2 (aromatic/flavone carbons), 56.6 (methoxy), 20.8, 20.7, 20.6, 20.2 (acetyl methyls)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the complete structural assignment of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise chemical environment of each proton and carbon atom is mapped, confirming the flavone backbone, the position of the methoxy (B1213986) group, and the attachment of the four acetate moieties.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), provides specific signals corresponding to the aromatic, methoxy, and acetate protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Analysis of the spectrum reveals five distinct singlet signals, accounting for all 15 protons of the methoxy and four acetate groups. The aromatic protons on the flavone skeleton are also present but are not detailed in the available primary data.

The assignment of the non-aromatic protons is based on established chemical shift ranges for acetylated flavonoids. nih.gov Protons of acetyl groups typically resonate in the δ 2.3–2.5 ppm region, while methoxy groups on a flavone ring are found further downfield, generally around δ 3.9-4.0 ppm. researchgate.net The provided data indicates no observable proton-proton coupling for these groups, as all signals are reported as singlets (s).

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Proposed Assignment
3.95 s 3H 7-OCH₃
2.44 s 3H Acetate (OAc) CH₃
2.35 s 6H Two Acetate (OAc) CH₃
2.34 s 3H Acetate (OAc) CH₃
2.33 s 3H Acetate (OAc) CH₃

Data sourced from a 2018 study on the synthesis of Pedalitin.

The ¹³C NMR spectrum provides a complete carbon count and offers detailed information about the electronic environment of each carbon atom. The spectrum of this compound displays 24 distinct resonances, corresponding to the 16 carbons of the Pedalitin skeleton and the additional 8 carbons from the four acetate groups (four carbonyl and four methyl carbons).

Assignments are made based on comparison with known data for flavonoids and the predictable effects of acetylation. nih.govresearchgate.net The carbonyl carbon of the flavone C-ring (C-4) is the most deshielded signal at δ 176.0 ppm. The carbonyl carbons of the four acetate groups appear in the δ 167.8–168.7 ppm range. Carbons bearing the acetate groups (C-5, C-6, C-3', C-4') and other oxygenated aromatic carbons are found between δ 129.9 and 160.3 ppm. The sole methoxy carbon resonates at δ 56.6 ppm, while the four magnetically distinct acetate methyl carbons appear in the upfield region of δ 20.2–20.8 ppm.

Table 2: ¹³C NMR Data and Assignments for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Proposed Assignment Chemical Shift (δ, ppm) Proposed Assignment
176.0 C-4 124.2 Aromatic CH
168.7 OAc C=O 121.4 Aromatic CH
168.0 OAc C=O 111.2 Aromatic C
167.9 OAc C=O 108.6 Aromatic CH
167.8 OAc C=O 98.2 Aromatic CH
160.3 C-2 56.6 7-OCH₃
156.3 C-7 20.8 OAc CH₃
155.6 C-9 20.7 OAc CH₃
144.6 C-5 or C-6 20.6 OAc CH₃
142.6 C-3' or C-4' 20.2 OAc CH₃
141.8 C-3' or C-4'
130.7 C-5 or C-6
129.9 C-1'
124.4 Aromatic CH

Data sourced from a 2018 study on the synthesis of Pedalitin.

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for the unambiguous assignment of the complex ¹H and ¹³C spectra by revealing through-bond correlations. ukm.myukaazpublications.com

Correlation Spectroscopy (COSY): This homonuclear technique would be used to establish proton-proton (¹H-¹H) coupling networks. For this compound, COSY would definitively link the coupled protons within the aromatic A and B rings, confirming their substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It would be used to definitively assign each protonated carbon by linking the proton resonances (e.g., H-8, H-2', H-5', H-6') to their corresponding carbon signals in the ¹³C spectrum. scispace.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for mapping long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). This technique provides the final links in the structural puzzle. scispace.com For this compound, key HMBC correlations would include:

Correlations from the methoxy protons (δ 3.95) to the C-7 carbon (δ 156.3).

Correlations from the acetate methyl protons (δ 2.33-2.44) to their respective acetate carbonyl carbons (δ 167.8-168.7).

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS provides experimental confirmation of its molecular formula.

The molecular formula of Pedalitin is C₁₆H₁₂O₇. nih.gov Acetylation of the four hydroxyl groups results in the molecular formula C₂₄H₂₀O₁₁ for this compound. The theoretical monoisotopic mass, calculated using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), is 484.100565 Da. missouri.edumsu.edu

An HRMS experiment would be expected to yield a measured mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺ at 485.10784) that is within a very narrow tolerance (typically < 5 ppm) of the calculated value, thereby confirming the elemental formula C₂₄H₂₀O₁₁.

Chemical Reactivity and Derivatization Studies of Acetylated Flavonoids

Research on the Chemical Stability of Pedalitin (B157511) Tetraacetate Under Various Conditions

The acylation of flavonoids, including acetylation, is a known method to enhance the molecular stability of these compounds. ingentaconnect.comnih.gov The acetyl groups can protect the reactive hydroxyl groups from enzymatic degradation and oxidation, thereby increasing the compound's persistence in various environments. ingentaconnect.com While acylation with certain acids is noted to be crucial for efficient flavonoid accumulation and pigment stabilization in plants, the acetylation of Pedalitin tetraacetate is a synthetic modification aimed at improving its properties. ingentaconnect.comontosight.ai

General studies on acylated flavonoids indicate that these modifications can improve stability and solubility. nih.govencyclopedia.pub For instance, the aliphatic acylation of anthocyanins is important for enhancing water solubility and protecting the glycosides from enzymatic breakdown. ingentaconnect.com Although specific degradation kinetics for this compound under a range of pH, temperature, or enzymatic conditions are not extensively detailed in the available research, the fundamental principles of flavonoid chemistry suggest that the tetra-acetylated form would exhibit greater stability compared to the parent pedalitin. The protection of its four hydroxyl groups would make it less susceptible to oxidative degradation and other chemical transformations that target these reactive sites.

Synthetic Strategies for Analogue Development Based on Acetylated Flavonoid Scaffolds

Acetylated flavonoids like this compound are not merely end-products; they also serve as crucial intermediates in the synthesis of new, more complex flavonoid derivatives. beilstein-journals.org The acetyl groups act as protecting groups, allowing chemists to perform reactions on other parts of the molecule. Subsequently, these acetyl groups can be selectively removed to allow for regioselective functionalization, opening pathways for the development of a diverse range of analogues. beilstein-journals.orgsemanticscholar.org This strategy improves the solubility of the flavonoid intermediates, making subsequent reaction conditions more flexible. beilstein-journals.orgsemanticscholar.org

The ability to selectively remove acetyl groups from a poly-acetylated flavonoid is a cornerstone of synthetic strategy. beilstein-journals.org This regioselective deacetylation unmasks a specific hydroxyl group for further modification, while the others remain protected. Researchers have developed various methods to achieve this, often by carefully controlling reaction conditions such as the base, solvent system, and temperature.

For example, in the synthesis of kaempferol (B1673270) derivatives, a fully acetylated precursor was selectively deacetylated under specific acidic conditions. beilstein-journals.orgsemanticscholar.org The use of a mixture of 1 M HCl (aq), acetone, and methanol (B129727) at reflux was effective in selectively removing the 4'- and 5-O-acetyl groups. beilstein-journals.orgsemanticscholar.org Another method involves using imidazole (B134444) in dichloromethane (B109758) at low temperatures for the selective deacetylation at the 7-position of daidzein (B1669772) diacetate. mdpi.com These methodologies are critical for creating specific isomers and investigating how the position of functional groups affects biological activity.

Table 1: Methodologies for Selective Deacetylation of Acetylated Flavonoids

Flavonoid PrecursorReagents and ConditionsPosition of DeacetylationYield (%)Reference
Kaempferol Tetraacetate1 M HCl (aq)/acetone/MeOH (3:3:1), reflux, 3.5h4'-OH, 5-OH82 beilstein-journals.orgsemanticscholar.org
Daidzein DiacetateImidazole, CH₂Cl₂, -15 °C to room temp.7-OHNot specified mdpi.com
7-O-benzyl-3,4′5,-tri-O-acetylkaempferolAlCl₃, HCl (aq)3-OH, 5-OHNot specified beilstein-journals.orgsemanticscholar.org

This table showcases examples of methodologies used to selectively remove acetyl groups from flavonoid scaffolds, enabling targeted modifications.

Once a specific hydroxyl group is unmasked via selective deacetylation, a wide array of other chemical moieties can be introduced. This functionalization is key to developing analogues with modified properties. For instance, after selective deacetylation, the newly freed hydroxyl groups can undergo methylation using reagents like dimethyl sulfate. beilstein-journals.orgsemanticscholar.org In other examples, a bromohexyl group was introduced at the 7-position of a mono-deacetylated flavonoid via a Mitsunobu reaction, which was then converted to an azide. mdpi.com Such strategies allow for the synthesis of flavonoid derivatives with enhanced or entirely new biological activities by altering their electronic properties, steric profile, and hydrogen-bonding capabilities.

Structure-Activity Relationship (SAR) Investigations in Flavonoid Derivatives (Focus on the impact of acetylation on SAR studies)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. researchgate.net For flavonoids, SAR investigations are crucial for optimizing their therapeutic potential. researchgate.netmdpi.com Acetylation significantly impacts these relationships by altering key physicochemical properties. bohrium.com The addition of acetyl groups generally increases lipophilicity, which can enhance cellular uptake and bioavailability. bohrium.comnih.gov However, it also blocks hydroxyl groups that are often crucial for direct antioxidant activity and interaction with enzyme active sites. bohrium.comrsc.org Consequently, the effect of acetylation on bioactivity can be complex, sometimes increasing and sometimes decreasing the potency of the parent flavonoid, depending on the specific compound and the biological target. bohrium.commdpi.com

SAR studies on acetylated flavonoids typically involve synthesizing a series of derivatives and comparing their biological activities to the original compound. mdpi.com A common approach is to acetylate all available hydroxyl groups and then selectively deacetylate specific positions to generate a library of compounds with varied acetylation patterns. beilstein-journals.org The biological activity of these compounds is then quantified using in vitro assays, often by determining the 50% Inhibition Concentration (IC₅₀) against a specific target, such as a cancer cell line. nih.govmdpi.com

For example, a comparative study on various flavonoids and their acetylated derivatives against cancer cell lines revealed that acetylation enhanced the cell proliferation inhibitory potential of kaempferol and quercetin (B1663063). mdpi.com In contrast, the acetylation of myricetin (B1677590) resulted in a decreased inhibitory effect. mdpi.com Further analysis indicated that the presence of a free hydroxyl group at the 5-position of the A ring generally enhances inhibitory activity against cell growth. mdpi.com These methodical comparisons allow researchers to deduce which structural features, such as the position of acetyl groups, are critical for a desired biological effect. bohrium.commdpi.com

Table 2: Impact of Acetylation on Anti-proliferative Activity (IC₅₀ in µM) of Selected Flavonoids

FlavonoidParent Compound IC₅₀ (µM)Acetylated DerivativeAcetylated Derivative IC₅₀ (µM)Fold Change in ActivityCell LineReference
Kaempferol>1604Ac-K115.2~1.39x increaseMDA-MB-231 mdpi.com
Quercetin>1605Ac-Q114.3~1.40x increaseMDA-MB-231 mdpi.com
Myricetin45.96Ac-M85.9~1.87x decreaseMDA-MB-231 mdpi.com
Luteolin12.94Ac-L20.2~1.57x decreaseMDA-MB-231 mdpi.com

This table presents IC₅₀ values demonstrating how acetylation can either enhance or reduce the anticancer activity of flavonoids, depending on the parent compound. An increase in activity corresponds to a lower IC₅₀ value.

Computational chemistry offers powerful tools for predicting how structural modifications, such as acetylation, will affect a flavonoid's properties and biological activity. mdpi.comfrontiersin.org Techniques like molecular docking and molecular dynamics simulations are used to model the interaction between a flavonoid derivative and its biological target, such as an enzyme or receptor. mdpi.comnih.govresearchgate.net

Molecular docking can predict the binding affinity and orientation of a flavonoid within the active site of a protein. nih.gov For instance, docking studies were used to understand why an immobilized lipase (B570770) showed different conversion yields for acetylating different flavonoids, revealing that steric hindrance from hydroxyl groups on one flavonoid's B ring prevented it from fitting well into the enzyme's active site. mdpi.comnih.gov Furthermore, computational studies can analyze electronic structure and thermodynamic properties to predict reactivity and stability. mdpi.comnih.gov These in silico methods allow researchers to screen virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis, saving significant time and resources in the drug discovery process. frontiersin.org

Advanced Analytical Methodologies in Acetylated Flavonoid Research

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for isolating and purifying acetylated flavonoids from reaction mixtures or complex biological matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of flavonoids and their derivatives due to its high resolution and applicability to a wide range of polarities. researchgate.net For Pedalitin (B157511) tetraacetate, its increased hydrophobicity compared to its parent glycoside, pedaliin, or its aglycone, pedalitin, makes it well-suited for reversed-phase (RP) HPLC analysis. scienceopen.com

Method development typically begins with selecting a suitable stationary phase, most commonly a C18 column, which effectively retains nonpolar compounds like Pedalitin tetraacetate. researchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and acidified water (e.g., with 0.1% formic or acetic acid) to ensure sharp peak shapes and consistent ionization for subsequent mass spectrometry detection. nih.govmdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or UV-Vis detector, set at the absorption maxima of the flavonoid chromophore.

Validation of the developed HPLC method is crucial to ensure its reliability, accuracy, and precision. ms-editions.cl This process involves assessing several key parameters as outlined by international guidelines. A typical validation summary for a hypothetical HPLC method for this compound is presented below.

Table 1: Representative HPLC Method Validation Parameters for this compound Analysis

ParameterSpecificationTypical Result
Linearity (R²) Correlation coefficient > 0.990.9995
Limit of Detection (LOD) Signal-to-Noise Ratio ~3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ~10:10.15 µg/mL
Precision (RSD%) Repeatability < 2%0.85%
Accuracy (% Recovery) 98-102%99.5%
Selectivity No interference at analyte retention timePeak pure
Robustness Insensitive to minor changes in methodConsistent results

This table contains representative data for illustrative purposes.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. scispace.com While native flavonoids are generally nonvolatile, the acetylation process to form this compound significantly increases its volatility, making GC analysis feasible. Acetylation is a common derivatization technique used to make polar molecules like flavonoids more suitable for GC analysis by replacing active hydrogens on hydroxyl groups. sigmaaldrich.com

For the analysis of this compound, a high-temperature capillary column with a nonpolar stationary phase (e.g., HP-5ms) is typically employed. mdpi.com The analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas, such as helium, through the column. The temperature of the column is gradually increased (a temperature program) to elute compounds based on their boiling points. mdpi.complantsjournal.com

While direct GC analysis of this compound is possible, challenges such as thermal degradation at high temperatures can occur. Therefore, careful optimization of the injector and oven temperatures is critical to prevent compound degradation while ensuring efficient chromatographic separation.

Hyphenated Techniques for Integrated Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and structural elucidation simultaneously.

LC-MS/MS Methodologies for Complex Mixture Analysis

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing compounds in complex mixtures. scispace.comsciex.com This method is ideal for detecting and quantifying trace amounts of this compound in synthetic reaction media or biological extracts.

Following separation by HPLC, the analyte enters the mass spectrometer, where it is typically ionized using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). scispace.com For this compound, ESI in positive mode would be expected to generate a prominent protonated molecule [M+H]⁺.

In the tandem mass spectrometer, this precursor ion is selected and subjected to collision-induced dissociation (CID) to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces matrix interference. sciex.com The fragmentation would likely involve the sequential loss of the four acetyl groups as neutral losses of acetic acid (60 Da) or ketene (B1206846) (42 Da).

Table 2: Plausible LC-MS/MS Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
This compound485.1 [M+H]⁺443.1 [M+H-ketene]⁺401.1 [M+H-2ketene]⁺ESI+
359.1 [M+H-3ketene]⁺317.1 [M+H-4*ketene]⁺

This table contains hypothetical but scientifically plausible mass transition data for illustrative purposes. The molecular formula for this compound is C24H20O11, with a molecular weight of 484.41 g/mol .

GC-MS for Volatile Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.gov It is a definitive method for identifying volatile compounds. scielo.org.mxphcogj.com Following GC separation, this compound would enter the mass spectrometer, where it is typically ionized by Electron Ionization (EI).

EI is a hard ionization technique that causes extensive fragmentation of the molecule, producing a unique fingerprint or mass spectrum. chromatographyonline.com This spectrum can be compared against spectral libraries for identification. The molecular ion peak for this compound (m/z 484) may be weak or absent due to the extensive fragmentation. However, the fragmentation pattern, showing losses of acetyl groups and characteristic flavonoid backbone cleavages, would provide strong evidence for its structure. nih.gov

Table 3: Representative GC-MS Fragmentation Profile for this compound

FeatureDescription
Molecular Ion (M⁺) m/z 484 (may be low abundance or absent)
Key Fragments m/z 442 [M-ketene]⁺
m/z 400 [M-2ketene]⁺
m/z 358 [M-3ketene]⁺
m/z 316 [M-4*ketene]⁺ (Pedalitin)
Fragments from retro-Diels-Alder (RDA) cleavage of the flavonoid C-ring
Ionization Mode Electron Ionization (EI)

This table presents a hypothetical fragmentation pattern based on established principles of mass spectrometry for acetylated flavonoids.

Future Research Directions and Methodological Advancements for Pedalitin Tetraacetate

Development of More Efficient and Sustainable Synthetic Pathways

The current synthesis of Pedalitin (B157511) tetraacetate typically involves the acetylation of pedalitin. A documented method involves reacting pedalitin with acetic anhydride (B1165640) in the presence of pyridine (B92270) at room temperature for 12 hours to yield the tetraacetate form. researchgate.net Another approach utilizes acetic anhydride with a catalytic amount of iodine at room temperature for two hours. nih.gov While effective, future research will likely pivot towards more sustainable and efficient "green chemistry" approaches. benthamdirect.com

Further exploration into microwave-assisted synthesis could also significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. mdpi.com The development of such pathways will not only make the production of Pedalitin tetraacetate more environmentally friendly but also more cost-effective for further research and potential applications.

Table 1: Comparison of Synthetic Approaches for Flavonoid Acetylation

MethodReagents/CatalystsConditionsAdvantagesChallenges
Conventional Acetylation Acetic anhydride, pyridine researchgate.netRoom temperature, 12 hoursHigh yieldUse of hazardous solvent (pyridine)
Iodine-Catalyzed Acetylation Acetic anhydride, iodine nih.govRoom temperature, 2 hoursFaster reaction timePotential for side reactions
Enzymatic Acylation Lipase (B570770), acyl donor (e.g., vinyl acetate) mdpi.comMild (e.g., 50°C)High regioselectivity, eco-friendlyEnzyme cost and stability
Solvent-Free Synthesis Triacetin (as reagent and solvent) osti.govOptimized temperatureHigh productivity, no organic solventSubstrate solubility
Microwave-Assisted Synthesis Microwave irradiationVariesRapid heating, shorter reaction timesSpecialized equipment required

Exploration of Advanced Crystallographic Techniques for High-Resolution Data

The precise three-dimensional atomic arrangement of this compound is crucial for understanding its chemical properties and biological interactions. The structure of this compound has been unambiguously determined using single-crystal X-ray diffraction (SCXRD). researchgate.netnih.gov This technique confirmed the acetylation of the hydroxyl groups on the pedalitin backbone. researchgate.net

Future research can benefit from employing more advanced crystallographic methods to obtain even higher-resolution data. High-resolution X-ray diffraction, potentially utilizing synchrotron radiation, can provide more detailed information about electron density distribution, which is vital for understanding bonding and intermolecular interactions. rsc.orguqiitd.org Techniques like quantum crystallography combine experimental X-ray diffraction data with quantum chemical calculations to refine crystal structures and derive properties that are not accessible from the diffraction experiment alone. uqiitd.org

For challenging cases where obtaining suitable single crystals is difficult, methods like the crystalline sponge method or microcrystal electron diffraction (MicroED) could be explored. rsc.org These advanced techniques are instrumental in elucidating subtle structural features, such as conformational flexibility and hydrogen bonding patterns, which can significantly influence the molecule's behavior. rsc.orgnumberanalytics.com

Computational Chemistry and Molecular Modeling for Predictive Structural Design

Molecular docking simulations can be employed to predict how this compound might interact with biological targets, such as enzymes or receptors. nih.govtandfonline.com This can help in identifying potential therapeutic applications and in designing derivatives with improved binding affinity and selectivity. For example, understanding how the acetyl groups influence interactions within a binding pocket can inform the design of analogues with enhanced biological activity. mdpi.commdpi.com

Molecular dynamics (MD) simulations can provide a dynamic view of this compound and its complexes with other molecules over time. nih.govtandfonline.com These simulations can reveal conformational changes, the stability of interactions, and the role of solvent molecules, offering a more realistic picture of the molecule's behavior in a biological environment. researchgate.net

Table 2: Computational Methods in Flavonoid Research

MethodApplication for this compoundPredicted Outcomes
Density Functional Theory (DFT) Calculation of optimized geometry, electronic structure, and energetic properties. nih.govUnderstanding of molecular stability and reactivity.
Molecular Docking Prediction of binding modes and affinities with biological targets. nih.govIdentification of potential protein targets and mechanism of action.
Molecular Dynamics (MD) Simulations Analysis of conformational dynamics and stability of ligand-protein complexes. tandfonline.comInsight into the dynamic behavior and interaction stability in a biological context.
Quantitative Structure-Activity Relationship (QSAR) Development of models correlating chemical structure with biological activity. mdpi.comPrediction of the activity of novel, unsynthesized derivatives.

Integration of Automated Synthesis and Characterization Platforms

The integration of automated synthesis and high-throughput characterization platforms can dramatically accelerate the pace of research on this compound and its analogues. nih.govgithub.io Automated synthesis platforms can perform chemical reactions in a controlled and reproducible manner, allowing for the rapid generation of a library of derivatives with systematic structural variations. sigmaaldrich.combohrium.com These systems can handle tasks such as liquid and solid dispensing, temperature and pressure control, and purification, minimizing manual intervention and human error. imperial.ac.uk

Once synthesized, these compounds can be rapidly characterized using high-throughput analytical techniques. For instance, ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-MS) can be used for the rapid screening and quantification of flavonoids and their derivatives. nih.govfrontiersin.org Advanced mass spectrometry techniques, such as those utilizing Orbitrap technology, can provide detailed structural information through fragmentation analysis, aiding in the confident identification of new compounds. selectscience.netthermofisher.cn

By combining automated synthesis with high-throughput characterization, researchers can efficiently explore the structure-activity relationships of this compound derivatives. This integrated approach enables a data-driven design-synthesize-test-analyze cycle, which is crucial for optimizing the properties of this compound for specific applications. github.io

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.